molecular formula C21H20O10 B10817760 3-Genistein-8-C-glucoside

3-Genistein-8-C-glucoside

Cat. No.: B10817760
M. Wt: 432.4 g/mol
InChI Key: HIWJJOYYZFELEZ-UHFFFAOYSA-N
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Description

3-Genistein-8-C-glucoside: is a naturally occurring isoflavone glycoside found in various plants, particularly in legumes such as soybeans. It is a derivative of genistein, an isoflavone known for its significant biological activities. The compound is characterized by the attachment of a glucose molecule to the genistein structure via a C-glycosidic bond at the 8th position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Genistein-8-C-glucoside can be achieved through enzymatic glycosylation. This involves the use of glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to genistein. For instance, the glycosyltransferase from Bacillus licheniformis has been used to synthesize this compound .

Industrial Production Methods: Industrial production of this compound can be carried out using engineered microbial systems. Saccharomyces cerevisiae, a type of yeast, has been genetically modified to produce genistein and its glycosides, including this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Genistein-8-C-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Genistein-8-C-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Genistein-8-C-glucoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Genistein-8-C-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. The C-glycosidic bond at the 8th position provides distinct pharmacokinetic properties compared to other glycosides like genistin .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWJJOYYZFELEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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